9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Overview
Description
“9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is a chemical compound with the molecular formula C17H8F6N4 . It belongs to the class of triazolo-naphthyridines .
Molecular Structure Analysis
The molecular structure of “9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” consists of a naphthyridine ring fused with a triazole ring and substituted with phenyl and trifluoromethyl groups . The exact structural details are not available in the retrieved data.Physical And Chemical Properties Analysis
The average mass of “9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine” is 382.263 Da, and its monoisotopic mass is 382.065308 Da . Other physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Microwave-Assisted Synthesis
- A notable method for synthesizing derivatives of 9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine is using microwave irradiation with FeCl3·6H2O under solvent-free conditions. This approach is efficient and yields products of high purity, as shown in studies by Mogilaiah, Prasad, and Swamy (2010) (Mogilaiah, Prasad, & Swamy, 2010).
Synthesis Using Chloramine-T
- Another efficient synthesis method involves using chloramine-T under microwave irradiation, as explored by Mogilaiah et al. (2010). This process also results in high purity products (Mogilaiah et al., 2010).
Applications in Metal Complexes
- The compound has been used in the development of a planar π-conjugated Naphthyridine-Based N-Heterocyclic Carbene Ligand and its derived transition-metal complexes. These complexes show potential applications in catalysis, as demonstrated by Xiaolong Liu et al. (2013) (Xiaolong Liu et al., 2013).
Potential Antibacterial Applications
- There's research by Dharavath and Boda (2019) exploring the synthesis of 9-methyl-6-aryl-[1,2,4]triazolo[4,3-a][1,8]naphthyridines for antibacterial activity studies, indicating potential medicinal applications (Dharavath & Boda, 2019).
Further Synthesis Methods
- Additional studies have focused on various synthesis methods under different conditions, such as solvent-free conditions using silica gel supported ferric chloride and other catalysts. These studies contribute to understanding the chemical properties and potential applications of these compounds (Mogilaiah, Jagadeeshwar, & Rao, 2012).
properties
IUPAC Name |
9-phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H8F6N4/c18-16(19,20)11-8-12(17(21,22)23)24-15-10(11)6-7-13-25-26-14(27(13)15)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRWOOWATMATRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H8F6N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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